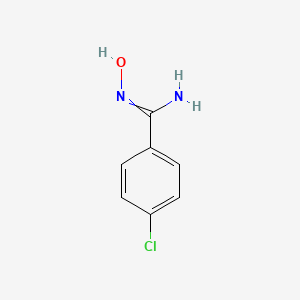

4-chloro-N'-hydroxybenzenecarboximidamide

Description

Properties

IUPAC Name |

4-chloro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGONPQFBDUVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964610 | |

| Record name | 4-Chloro-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5033-28-3 | |

| Record name | 4-Chloro-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROBENZAMIDOXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactive Pathways of 4 Chloro N Hydroxybenzenecarboximidamide

Oxidative Transformations of the Amidoxime (B1450833) Functional Group

The amidoxime functional group of 4-chloro-N'-hydroxybenzenecarboximidamide is susceptible to oxidation by various reagents, yielding different products depending on the oxidant and reaction conditions. These transformations are significant in both synthetic chemistry and in understanding the metabolic pathways of amidoxime-containing compounds.

With oxidizing agents capable of transferring a single oxygen atom, such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BuOOH), or meta-chloroperoxybenzoic acid (m-CPBA), 4-chlorobenzamidoxime is primarily oxidized to the corresponding amide. nih.gov When m-CPBA is used, a mixture of dimeric products and the amide is formed, with the amide being the major component. nih.gov However, when the oxidation with t-BuOOH or m-CPBA is catalyzed by iron-porphyrin complexes, the major product shifts to the nitrile (4-chlorobenzonitrile). nih.gov Other oxidants, like lead tetraacetate (Pb(OAc)₄) and silver carbonate (Ag₂CO₃), also selectively oxidize amidoximes to nitriles. nih.gov

In biological systems, the oxidation of amidoximes can be catalyzed by enzymes such as cytochrome P450 (CYP450). nih.gov This enzymatic oxidation, which requires the presence of NADPH and molecular oxygen, can lead to the formation of the corresponding amide and the release of nitric oxide (NO). nih.gov The mechanism is believed to involve the formation of a superoxide (B77818) radical anion from the CYP450-Fe(II)-O₂ complex. nih.gov

| Oxidizing Agent/System | Major Product(s) |

|---|---|

| m-CPBA | 4-chloro-benzamide, Dimeric products |

| t-BuOOH / Iron-Porphyrin Catalyst | 4-chlorobenzonitrile (B146240) |

| Pb(OAc)₄ | 4-chlorobenzonitrile |

| Ag₂CO₃ | 4-chlorobenzonitrile |

| Cytochrome P450 / NADPH / O₂ | 4-chloro-benzamide, Nitric Oxide |

Reductive Processes Leading to Amidine Derivatives and Radicals

The reduction of the N'-hydroxy group is a characteristic reaction of amidoximes, leading to the formation of the corresponding amidine derivatives. This transformation is particularly important in medicinal chemistry, where the amidoxime group is often used as a prodrug moiety for the more basic amidine group. youtube.com

The reduction of amidoximes to amidines can be achieved through both chemical and biological pathways.

Chemical Reduction: A simple and efficient method for this transformation involves the use of potassium formate (B1220265) as a reducing agent in the presence of a palladium catalyst. youtube.com This method of catalytic transfer hydrogenation avoids the use of hazardous reagents or gaseous hydrogen, making it suitable for larger-scale synthesis. youtube.com The reaction is typically fast for aromatic amidoximes, often completing within 10 to 30 minutes in an acidic medium. youtube.com Acylation of the amidoxime prior to reduction can further enhance reactivity. youtube.com

Enzymatic Reduction: In biological systems, the reduction of amidoximes is catalyzed by a specific enzyme system known as the mitochondrial amidoxime reducing component (mARC). youtube.com This molybdenum-containing enzyme is responsible for the activation of N-hydroxylated prodrugs, converting the less basic and more readily absorbed amidoxime into the pharmacologically active, positively charged amidine. youtube.com This enzymatic system is a key part of the drug metabolism pathway for many amidoxime-containing therapeutic agents. youtube.com

Under specific conditions, derivatives of amidoximes can serve as precursors to amidinyl radicals. A method has been developed for the generation of these radicals from N-phenyl amidoxime esters using visible-light-promoted reduction with an iridium photocatalyst. This represents the first reported use of N-phenyl amidoxime esters as amidinyl radical precursors.

Once formed, these highly reactive amidinyl radicals can participate in various subsequent reactions. A key application is in the synthesis of heterocyclic compounds. For example, the generated amidinyl radical can undergo intramolecular cyclization, using a substituted benzene (B151609) ring as the radical acceptor, to form 2-substituted benzimidazoles. This method offers a novel route to these important heterocyclic structures under mild reaction conditions.

Nucleophilic Substitution Reactions at the Amidoxime Core

Direct nucleophilic substitution at the carbon atom of the amidoxime core in this compound is not a commonly reported transformation. The C=N bond of the amidoxime is electrophilic and can react with nucleophiles, but this typically leads to addition rather than substitution. The primary reactivity of the amidoxime group with nucleophilic character involves the nitrogen and oxygen atoms acting as nucleophiles themselves, for instance, during acylation reactions which precede cyclization.

The 4-chlorophenyl ring presents a potential site for nucleophilic aromatic substitution (SNAr), where a nucleophile could displace the chloride ion. However, for an SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. The amidoxime group is not a sufficiently strong activating group to facilitate this reaction under standard conditions. Therefore, nucleophilic attack is more likely to occur at other sites or after transformation of the amidoxime functional group.

Cyclization Reactions for Heterocyclic Compound Synthesis

One of the most significant applications of this compound in organic synthesis is its use as a building block for the creation of heterocyclic compounds. The bifunctional nature of the amidoxime group, containing both nucleophilic nitrogen and oxygen atoms, makes it an ideal precursor for cyclization reactions.

The most prevalent cyclization reaction involving amidoximes is their conversion to 3,5-disubstituted 1,2,4-oxadiazoles. This synthesis is typically achieved by reacting the amidoxime with a carboxylic acid derivative, such as an acyl chloride, anhydride, or the acid itself in the presence of a coupling agent.

The general mechanism involves two key steps:

O-Acylation: The amidoxime acts as a nucleophile, attacking the carbonyl group of the acylating agent to form an O-acylamidoxime intermediate.

Cyclodehydration: This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole (B8745197) ring.

Various methodologies have been developed to facilitate this transformation, including the use of superbasic media (NaOH/DMSO) for one-pot reactions at room temperature from amidoximes and esters, or employing tetrabutylammonium (B224687) fluoride (B91410) as a catalyst to accelerate the cyclization of the isolated O-acylamidoxime intermediate. Microwave irradiation has also been applied to promote the heterocyclization process. This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the C5 position of the oxadiazole ring, depending on the acylating agent used.

| Reactant for Cyclization | Conditions | Resulting Heterocycle |

|---|---|---|

| Acyl Chlorides | Base (e.g., Pyridine) | 3-(4-chlorophenyl)-5-substituted-1,2,4-oxadiazole |

| Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | 3-(4-chlorophenyl)-5-substituted-1,2,4-oxadiazole |

| Carboxylic Acids | Coupling Agent (e.g., EDCI) | 3-(4-chlorophenyl)-5-substituted-1,2,4-oxadiazole |

| gem-Dibromomethylarenes | Base | 3-(4-chlorophenyl)-5-aryl-1,2,4-oxadiazole |

Mechanistic Investigations of Heterocycle Formation from Amidoximes

The formation of heterocycles from amidoxime precursors, such as this compound, is a cornerstone of synthetic organic chemistry. The most common and well-studied transformation is the synthesis of 1,2,4-oxadiazoles. This reaction typically proceeds through a two-step mechanism involving an initial O-acylation of the amidoxime followed by a cyclodehydration reaction.

The general mechanism commences with the nucleophilic attack of the hydroxylamine (B1172632) oxygen of this compound on an acylating agent, such as an acyl chloride or a carboxylic anhydride. This step leads to the formation of an O-acyl amidoxime intermediate. This intermediate is often unstable and can be isolated in some cases, but is frequently generated and used in situ. The subsequent step involves an intramolecular cyclization, driven by the nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the acyl group. This is followed by the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring.

Various reagents and conditions have been employed to effect this transformation, including the use of coupling agents like carbodiimides to facilitate the initial acylation with carboxylic acids, and dehydrating agents or high temperatures to promote the final cyclization. One-pot synthetic methodologies have also been developed to streamline this process, avoiding the isolation of the intermediate O-acyl amidoxime. ias.ac.innih.govresearchgate.net

For instance, the reaction of this compound with gem-dibromomethylarenes provides an efficient route to 3,5-diarylsubstituted-1,2,4-oxadiazoles. nih.gov Another approach involves the reaction with triethyl orthoformate, which serves as a source of a one-carbon unit, leading to the formation of 3-(4-chlorophenyl)-1,2,4-oxadiazole.

The following table summarizes various conditions for the synthesis of 1,2,4-oxadiazoles from this compound:

| Acylating Agent/Reagent | Conditions | Product | Reference |

| Acyl Chlorides | Microwave irradiation, solvent-free | 3-(4-chlorophenyl)-5-substituted-1,2,4-oxadiazoles | researchgate.netclockss.org |

| Carboxylic Acids / Vilsmeier Reagent | Room temperature | 3,5-disubstituted-1,2,4-oxadiazoles | nih.gov |

| gem-Dibromomethylarenes | One-pot reaction | 3,5-diarylsubstituted-1,2,4-oxadiazoles | nih.gov |

| Triethyl Orthoformate | Reflux | 3-(4-chlorophenyl)-1,2,4-oxadiazole | prepchem.com |

| Crotonoyl Chloride | One-pot reaction | 3-(4-chlorophenyl)-5-(prop-1-en-1-yl)-1,2,4-oxadiazole | ias.ac.in |

Derivatization Strategies and Functional Group Interconversions on this compound

The functional groups of this compound, namely the hydroxyl and amino moieties of the amidoxime, offer multiple sites for derivatization and functional group interconversions. These modifications are essential for modulating the physicochemical properties and biological activities of the resulting molecules.

O-Alkylation: The hydroxyl group of the amidoxime can undergo O-alkylation with various alkylating agents, such as alkyl halides, in the presence of a base. This reaction leads to the formation of O-alkylated amidoxime ethers. The choice of base and solvent is crucial for achieving high yields and selectivity. For example, the reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate can yield the corresponding O-alkylated product. researchgate.netresearchgate.net

N-Acylation: The amino group of the amidoxime can be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the acid generated during the reaction and proceeds to form N-acyl amidoxime derivatives. These derivatives can be important intermediates for further transformations or can be target molecules themselves. reddit.comresearchgate.net

Reduction: The amidoxime functionality can be reduced to the corresponding amidine. This transformation is typically achieved using catalytic hydrogenation or other reducing agents. The reduction of the N-hydroxy group provides access to 4-chlorobenzamidine, a valuable building block in its own right. While specific conditions for the reduction of this compound are not extensively reported, general methods for the reduction of amidoximes can be applied.

The following table provides an overview of potential derivatization strategies for this compound based on the reactivity of the amidoxime functional group:

| Derivatization Strategy | Reagent Example | Potential Product |

| O-Alkylation | Ethyl chloroacetate / K₂CO₃ | Ethyl 2-(((amino(4-chlorophenyl)methylidene)amino)oxy)acetate |

| N-Acylation | Acetyl chloride / Base | N-(1-amino-1-(4-chlorophenyl)methylidene)-N-hydroxyacetamide |

| Reduction | H₂ / Pd/C | 4-chlorobenzenecarboximidamide |

It is important to note that the reactivity of the amidoxime functional group allows for a range of other transformations, including reactions with isocyanates to form urea (B33335) derivatives and with isothiocyanates to yield thiourea (B124793) analogs, further expanding the chemical space accessible from this versatile starting material. ekb.egmdpi.com

Computational and Theoretical Investigations of 4 Chloro N Hydroxybenzenecarboximidamide and Amidoxime Systems

Theoretical Studies on Isomerism and Conformation of Amidoximes

Amidoximes, including 4-chloro-N'-hydroxybenzenecarboximidamide, can exist as several isomers, which encompass both geometric diastereomers (Z/E) and constitutional isomers, or tautomers. nih.gov Theoretical studies are essential for determining the relative stability of these forms, which in turn influences their reactivity, pharmacological activity, and coordination properties. nih.gov

Four primary tautomeric forms of amidoximes are typically considered in theoretical studies: the amidoxime (B1450833) form, the iminohydroxylamine form, the aminonitrone (or zwitterionic) form, and the nitroso-amine form. nih.gov For each of these, Z and E geometric isomers around the C=N bond are possible.

Computational studies, often employing Density Functional Theory (DFT), have consistently shown that the Z-amidoxime isomer is the most energetically stable and therefore the dominant form in both protic and aprotic solvents. nih.govnih.gov The other tautomers are generally less favorable energetically. For instance, in studies on the parent benzamidoxime (B57231), a close structural analog to the 4-chloro derivative, the Z-aminonitrone and E-amidoxime tautomers are the next most stable forms after the dominant Z-amidoxime. nih.gov The relative energies indicate a clear preference for the Z-amidoxime configuration.

Table 1: Relative Stability of Amidoxime Isomers (Based on Benzamidoxime)

| Isomer/Tautomer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Z-amidoxime | 0.0 | Most Stable |

| Z-aminonitrone | 4.5 | Less Stable |

| E-amidoxime | 5.4 | Less Stable |

| Other Tautomers (e.g., iminohydroxylamine) | > 8.5 | Least Stable |

This data is based on theoretical studies of benzamidoxime and serves as a model for related structures like this compound. nih.gov

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, interacts with the binding site of a biological macromolecule, typically a protein or enzyme. These studies provide critical insights into the potential therapeutic action of the compound. researchgate.net

Molecular docking simulations are performed to predict the binding affinity, typically expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), of a ligand within the active site of a target protein. researchgate.net A more negative binding energy indicates a more favorable and stable interaction. For example, in a docking study of various amidoxime-containing compounds against Plasmodium falciparum adenylosuccinate lyase (PfADSL), a potential antimalarial target, the compounds exhibited a range of binding affinities, indicating their potential as inhibitors. researchgate.net

The simulations also predict the preferred binding mode or orientation of the ligand. Amidoxime moieties are known to coordinate with targets through several motifs, including monodentate binding via the oxime oxygen, bidentate chelation involving both the oxime oxygen and the amide nitrogen, or η² binding with the N-O bond. researchgate.net The specific mode depends on the geometry and electronic environment of the receptor's binding pocket.

Table 2: Example Binding Affinities of Amidoxime Derivatives from a Molecular Docking Study

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|---|

| Amidoxime Derivative 1 | PfADSL | -8.6 | 0.14 |

| Amidoxime Derivative 2 | PfADSL | -7.9 | 0.68 |

| Amidoxime Derivative 3 | PfADSL | -6.5 | 15.47 |

| Control Ligand (AICAR) | PfADSL | -7.4 | 2.28 |

This table presents representative data from a study on PfADSL inhibitors to illustrate the outputs of molecular docking. researchgate.net

The binding affinity of a ligand to its target is governed by a network of non-covalent interactions. wikipedia.orgnih.gov These interactions, while individually weak (typically 1-5 kcal/mol), collectively contribute to the high specificity and stability of the ligand-protein complex. wikipedia.org Docking software can identify and visualize these crucial interactions. For a molecule like this compound, key interactions would include:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups of the amidoxime moiety are excellent hydrogen bond donors and acceptors, readily forming bonds with polar amino acid residues (e.g., serine, threonine, aspartate) in the binding site. nih.govresearchgate.net

Electrostatic Interactions: These occur between charged or polar groups. The partial charges on the oxygen and nitrogen atoms of the amidoxime can interact favorably with charged residues or metal cofactors in the enzyme's active site. wikipedia.org

Van der Waals Forces: These are short-range attractive forces that occur between all atoms and are critical for ensuring a snug fit of the ligand within the hydrophobic pockets of the binding site. nih.gov

π-Effects: The benzene (B151609) ring of the molecule can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues. wikipedia.org The electron-withdrawing nature of the chlorine atom can influence the electronic character of the aromatic ring, modulating these interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and chemical reactivity of molecules like this compound. nih.gov These calculations can elucidate properties that are difficult to measure experimentally.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and orbital-orbital interactions within the molecule, providing insight into intramolecular bonding and stability. chemrxiv.org

For this compound, DFT calculations would likely show electron-rich regions around the oxygen and nitrogen atoms of the amidoxime group, making them sites for hydrogen bonding and electrophilic attack. The chlorine atom would influence the charge distribution on the aromatic ring, affecting its reactivity and interactions.

Structure-Activity Relationship (SAR) Studies of Substituted Benzenecarboximidamides

Structure-Activity Relationship (SAR) studies aim to identify how specific structural features of a molecule contribute to its biological activity. youtube.com By systematically modifying a parent structure, such as benzenecarboximidamide, and evaluating the biological effects of these changes, researchers can develop more potent and selective compounds. nih.gov

The nature and position of substituents on the benzene ring of benzenecarboximidamide derivatives significantly impact their biological activity. These effects are often rationalized based on the electronic and steric properties of the substituents. esisresearch.org

The 4-chloro substituent in this compound is an electron-withdrawing group (due to its electronegativity) and has a moderate size (steric effect). Studies on related heterocyclic systems, such as benzazoles, have shown that the presence of electron-withdrawing groups like chlorine or nitro can enhance antimicrobial or antifungal activity. esisresearch.org This increased potency can be attributed to several factors:

Modified Electronic Properties: The chloro group can alter the pKa of the amidoxime moiety or change the electronic character of the aromatic ring, potentially leading to stronger interactions with the biological target.

Increased Lipophilicity: The chlorine atom increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes and reach its intracellular target.

Metabolic Stability: Halogen substituents can sometimes block sites of metabolic oxidation, increasing the molecule's half-life in the body.

Quantitative SAR (QSAR) studies often correlate biological activity with physicochemical parameters, such as Hammett constants (which quantify the electronic effect of a substituent), to build predictive models for designing new, more active compounds. researchgate.net

Table 3: General Influence of Substituent Type on Biological Activity in Aromatic Systems

| Substituent Type | Example | Electronic Effect | General Impact on Activity (Context-Dependent) |

|---|---|---|---|

| Electron-Withdrawing (Halogens) | -Cl, -F, -Br | Inductive withdrawal | Often increases potency, enhances membrane permeability. esisresearch.orgnih.gov |

| Electron-Withdrawing (Strong) | -NO2, -CN | Inductive & Resonance withdrawal | Can significantly increase activity, but may also increase toxicity. researchgate.net |

| Electron-Donating (Weak) | -CH3, -Alkyl | Inductive donation | May increase or decrease activity depending on target binding pocket. nih.gov |

| Electron-Donating (Strong) | -OCH3, -N(CH3)2 | Resonance donation | Can increase activity by enhancing hydrogen bonding potential or altering electronics. nih.gov |

This table summarizes general trends observed in SAR studies of various aromatic and heterocyclic compounds. The specific effect always depends on the particular biological target. esisresearch.orgnih.govresearchgate.net

Impact of Structural Modifications on Molecular Interactions

Computational and theoretical studies are pivotal in elucidating how structural modifications to this compound and related amidoxime systems influence their molecular interaction profiles. These investigations primarily focus on the electronic effects of substituents on the benzene ring and their subsequent impact on the properties of the amidoxime functional group, which is central to the molecule's ability to form intermolecular bonds.

The introduction of different functional groups onto the benzamidoxime scaffold can significantly alter its electronic and steric properties. These changes directly affect key parameters that govern molecular interactions, such as acidity (pKa values), molecular electrostatic potential (MESP), and the ability to chelate with metal ions. The 4-chloro substituent in this compound, for instance, plays a crucial role in modulating these characteristics.

Substituent Effects on Acidity and Basicity:

The amidoxime group possesses both an acidic proton (on the N'-hydroxy group) and basic sites (the nitrogen atoms). The acidity and basicity of these sites are highly sensitive to the nature of the substituent on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects.

An EWG, such as the chlorine atom at the para-position of this compound, withdraws electron density from the benzene ring through inductive and resonance effects. This withdrawal of electron density extends to the amidoxime moiety, leading to a stabilization of the conjugate base formed upon deprotonation of the hydroxyl group. Consequently, the N'-hydroxy proton becomes more acidic, resulting in a lower pKa value compared to the unsubstituted benzamidoxime. nih.gov Conversely, EDGs would decrease the acidity of the hydroxyl proton.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict these shifts in acidity. devagirijournals.com The presence of different substituents on the benzene ring can affect the pKa values, which in turn influences the stability of cationic, neutral, and anionic species at a given pH. nih.gov

Table 1: Predicted Impact of para-Substituents on the Acidity of Benzamidoxime Derivatives

| Substituent (X) | Hammett Constant (σp) | Expected Effect on pKa (N'-OH) | Nature of Substituent |

|---|---|---|---|

| -OCH₃ | -0.27 | Increase | Electron-Donating |

| -CH₃ | -0.17 | Increase | Electron-Donating |

| -H | 0.00 | Baseline | Neutral |

| -Cl | +0.23 | Decrease | Electron-Withdrawing |

Molecular Electrostatic Potential (MESP) Analysis:

MESP is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior and intermolecular interaction sites. rsc.org For amidoxime systems, MESP analysis reveals regions of negative potential (red/yellow), typically around the oxygen and nitrogen atoms of the amidoxime group, indicating sites susceptible to electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) highlight areas for nucleophilic interaction.

Structural modifications directly influence the MESP landscape. The electron-withdrawing 4-chloro group in this compound intensifies the positive electrostatic potential on the aromatic ring's hydrogen atoms while making the negative potential around the amidoxime's oxygen atom less pronounced compared to an unsubstituted benzamidoxime. This modulation of the electrostatic potential is a strong predictor of how the molecule will interact with other molecules, including biological targets or metal ions. rsc.orgrsc.org Computational studies have demonstrated a robust linear correlation between the electrostatic potential and substituent parameters, making MESP a versatile indicator for electronic substituent effects. rsc.org

Table 2: Theoretical Influence of Structural Modifications on Molecular Electrostatic Potential (Vmin) of the Amidoxime Group

| Compound | para-Substituent | Expected Relative Vmin at Oxygen Atom (kcal/mol) | Predicted Interaction Strength with Electrophiles |

|---|---|---|---|

| 4-methoxy-N'-hydroxybenzenecarboximidamide | -OCH₃ | More Negative | Strongest |

| 4-methyl-N'-hydroxybenzenecarboximidamide | -CH₃ | Negative | Strong |

| N'-hydroxybenzenecarboximidamide | -H | Baseline | Moderate |

| This compound | -Cl | Less Negative | Weaker |

Chelation and Coordination Chemistry:

The amidoxime functional group is an effective chelating agent for various metal ions, an application of significant interest. nih.gov Computational studies are instrumental in understanding the coordination modes and binding energies involved in these interactions. Structural modifications to the benzamidoxime ligand can fine-tune its selectivity and binding affinity for specific metals.

The electron-withdrawing nature of the 4-chloro substituent can influence the donor capacity of the nitrogen and oxygen atoms in the amidoxime group. By reducing the electron density on these donor atoms, the binding affinity for certain metal cations might be altered. Theoretical models can calculate the binding energies of different substituted benzamidoxime-metal complexes, providing insights into how modifications like the introduction of a chloro group can enhance or diminish the stability of the resulting chelate. This predictive capability allows for the rational design of amidoxime-based ligands with tailored metal-binding properties.

Advanced Research Applications of 4 Chloro N Hydroxybenzenecarboximidamide in Chemical Biology and Materials Science

Application in Complex Organic Molecule Synthesis as a Reagent and Intermediate

The chemical architecture of 4-chloro-N'-hydroxybenzenecarboximidamide makes it a valuable building block in the field of organic synthesis. bldpharm.com The amidoxime (B1450833) moiety (C(=NOH)NH2) is particularly useful as it can be readily converted into various five-membered heterocycles, most notably 1,2,4-oxadiazoles. eurekaselect.com This transformation allows for the creation of more complex and rigid molecular frameworks often sought in drug design.

Furthermore, the 4-chlorophenyl group provides a site for modification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This enables the attachment of other aryl or alkyl groups, expanding the chemical diversity of the resulting molecules. researchgate.net The compound and its derivatives are frequently used as key intermediates in multi-step syntheses of bioactive compounds, including N-protected piperidines and functionalized quinolines. rasayanjournal.co.inmdpi.com For instance, chloro-substituted aromatic compounds are crucial starting materials for creating complex heterocyclic systems, where the chlorine atom can be substituted or can influence the electronic properties of the molecule to guide subsequent reactions. orientjchem.org The strategic placement of the chloro group and the reactive potential of the amidoxime function allow chemists to construct elaborate molecules with precise control over their final structure.

Development of Novel Bioactive Compounds and Pharmacophore Scaffolds

The this compound core is a recognized pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. The amidoxime group is a bioisostere of carboxylic acids and amides and is known to participate in hydrogen bonding interactions with biological targets. This has made the benzamidoxime (B57231) scaffold a focal point for developing novel therapeutic agents. ontosight.aieurekaselect.com

Research has demonstrated that compounds derived from this scaffold exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. ontosight.ai A significant application is in the design of prodrugs. The amidoxime group can be used to mask a more active amidine functionality, improving a drug's oral bioavailability. nih.gov Once absorbed, the amidoxime is metabolically converted to the active amidine in the body. This strategy has been successfully employed in the development of factor Xa inhibitors, which are important anticoagulant agents. nih.gov The versatility of the 4-chlorobenzamidoxime scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, leading to the discovery of new lead compounds for various diseases. eurekaselect.com

| Bioactive Compound Class | Therapeutic Target/Application | Scaffold/Moiety | Reference |

| Factor Xa Inhibitors | Anticoagulation | Amidoxime (as prodrug for amidine) | nih.gov |

| Antitumor Agents | Oncology | Benzamidoximes | ontosight.ai |

| Anti-inflammatory Agents | Inflammation | Benzamidoximes, Amidoxime Hybrids | ontosight.aieurekaselect.com |

| Antimicrobial Agents | Infectious Diseases | Benzamidoximes | ontosight.ai |

Enzyme Inhibition Mechanisms and Studies

The 4-chlorophenyl and amidoxime moieties are instrumental in the design of potent enzyme inhibitors targeting a variety of enzyme classes. The chlorine atom can engage in halogen bonding or occupy hydrophobic pockets within an enzyme's active site, while the amidoxime group can form key hydrogen bonds, mimicking the interactions of natural substrates or cofactors.

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk Consequently, they are major targets for drug discovery. ed.ac.uk Derivatives incorporating the 4-chlorophenyl structure have been investigated as kinase inhibitors. For example, novel 4-chloro-N-phenyl benzamide (B126) derivatives have been identified as inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases and cancer. nih.gov The amidoxime group and its cyclized analogues, such as 1,2,4-oxadiazoles, have shown promise in oncology by interacting with critical macromolecules. eurekaselect.com While direct studies on this compound as a kinase inhibitor are limited, related heterocyclic amides and carboxamides have been shown to inhibit kinases like the Receptor-Interacting Protein 1 (RIP1) kinase, which is involved in programmed necrosis. nih.gov These findings underscore the potential of the 4-chlorobenzamidoxime scaffold in developing new kinase-targeted therapies.

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in glaucoma, diuresis, and cancer. nih.govmdpi.com A significant body of research has focused on designing inhibitors for various hCA isoforms, particularly the tumor-associated hCA IX and hCA XII. mdpi.comnih.gov

Derivatives containing the 4-chlorophenyl moiety have proven to be effective hCA inhibitors. For instance, 4-chloro-3-sulfamoyl-benzenecarboxamides have demonstrated potent and selective inhibition of hCA IX and hCA XII. nih.govnih.gov Similarly, a series of sulfonamide derivatives synthesized from (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide (B165840) showed promising anticancer activity, which was correlated with their ability to bind to the active site of hCA IX. nih.gov The sulfonamide group typically coordinates to the zinc ion in the enzyme's active site, while the substituted phenyl ring, including the chloro-substituent, interacts with amino acid residues to enhance binding affinity and isoform selectivity. mdpi.com

| Inhibitor Class | hCA Isoform | Inhibition Constant (Kᵢ) | Reference |

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM | nih.gov |

| hCA II | 1.9–7.0 nM | nih.gov | |

| hCA VII | Low nanomolar range | nih.gov | |

| hCA IX | Low nanomolar/subnanomolar range | nih.gov | |

| Probenecid Amide Derivatives | hCA II | >10,000 nM | nih.gov |

| hCA XII | 15.3 nM (for compound 4) | nih.gov | |

| Sulfonyl Semicarbazides | hCA XII | 0.59–0.79 nM | nih.gov |

The versatility of the this compound scaffold extends to the inhibition of a broad spectrum of enzymes beyond kinases and carbonic anhydrases. The ability to modify the core structure allows for the development of inhibitors against diverse enzyme classes.

For example, halo-substituted ester/amide derivatives have been synthesized and shown to be highly potent inhibitors of urease, an enzyme implicated in peptic ulcers and other health problems. nih.gov In other studies, amidoxime-based compounds have been designed as inhibitors of Factor Xa for anticoagulation therapy. nih.gov Furthermore, the anti-inflammatory potential of amidoxime hybrids has been linked to the dual inhibition of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). eurekaselect.com This demonstrates that the 4-chlorobenzamidoxime scaffold is a privileged structure that can be adapted to target a wide array of enzymes relevant to human disease.

| Enzyme Class | Specific Enzyme | Inhibitor Type | Activity | Reference |

| Hydrolase | Urease | Halo-substituted ester/amide | IC₅₀ = 1.6 ± 0.2 nM | nih.gov |

| Serine Protease | Factor Xa | 3-Amidinophenylsulfonamide (from amidoxime prodrug) | Potent inhibition | nih.gov |

| Oxidoreductase | COX-2 / 15-LOX | Amidoxime hybrids | Dual inhibition | eurekaselect.com |

| Esterase | Acetylcholinesterase (AChE) | N-substituted sulfonamides | IC₅₀ = 52.63 ± 0.14 µM | juniperpublishers.com |

| Hydrolase | α-Glucosidase | N-substituted sulfonamides | IC₅₀ = 57.38 ± 0.19 µM | juniperpublishers.com |

Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development, as it reveals how an inhibitor interacts with an enzyme. embrapa.br Kinetic studies determine parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). nih.gov

A mixed-type inhibitor, for example, can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the reaction. researchgate.net In a study of urease inhibition by a halo-substituted mixed ester/amide derivative, Lineweaver-Burk plots indicated a mixed type of inhibition. nih.gov The analysis yielded an enzyme-inhibitor dissociation constant (Kᵢ) of 0.0007 μM and an enzyme-substrate-inhibitor dissociation constant (Kᵢ') of 0.0018 μM. nih.gov The lower value of Kᵢ compared to Kᵢ' suggested that the inhibitor had a stronger binding affinity for the free enzyme. nih.gov Such detailed kinetic analyses are essential for optimizing inhibitor design, as they provide a quantitative measure of the inhibitor's potency and a deeper understanding of its mechanism of action at the molecular level. mdpi.comnih.gov

Role of Amidoximes as Nitric Oxide (NO) Donors and Precursors

Amidoximes, including this compound, are recognized for their capacity to act as precursors to nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. researchgate.netrsc.org The biological generation of NO is a vital area of study, and amidoximes serve as important model compounds and potential therapeutic agents in this field. researchgate.net

The mechanism of NO release from the amidoxime functional group involves its oxidation. nih.gov This transformation can be catalyzed by various hemoproteins, notably cytochrome P450 (CYP450) enzymes. nih.gov The enzymatic oxidation targets the C=N(OH) bond characteristic of the amidoxime group. researchgate.netnih.gov This process leads to the oxidative cleavage of the bond, resulting in the simultaneous release of nitric oxide. researchgate.net This pathway is of significant interest as it mimics the biological oxidation of N-hydroxy-l-arginine, the direct precursor to NO in the body, which is oxidized by NO-synthase (NOS) enzymes. nih.gov The study of how compounds like this compound are metabolized by enzymes to release NO provides valuable insights into developing new therapeutic agents designed to deliver NO to specific biological targets for treating cardiovascular and other diseases. researchgate.netresearchgate.net

Integration into Polymer and Material Science for Advanced Functionalities

The amidoxime functional group, the cornerstone of this compound, is widely integrated into polymers to create materials with specialized capabilities. These functionalized materials have found applications in environmental remediation, chemical separations, and catalysis due to their unique chemical reactivity. acs.org

The synthesis of amidoxime-functionalized polymers is a well-established field in materials science. A prevalent and effective method involves the chemical modification of existing polymers that contain nitrile (—C≡N) groups. frontiersin.orgnih.gov Polyacrylonitrile (PAN) is a common starting polymer due to its abundance of nitrile side chains. mdpi.com

The conversion process involves reacting the nitrile-containing polymer with hydroxylamine (B1172632) (NH₂OH). nih.govrsc.org In this nucleophilic addition reaction, the hydroxylamine attacks the carbon atom of the nitrile group, leading to the formation of the amidoxime functionality. nih.gov This transformation can be applied to various polymer architectures, including fibers, resins, membranes, and porous frameworks, to imbue them with the chelating and reactive properties of the amidoxime group. mdpi.comresearchgate.net Researchers can control the density of amidoxime groups on the polymer by adjusting reaction conditions, thereby tuning the material's properties for specific applications. rsc.org

Amidoxime-functionalized materials are highly effective adsorbents for a wide range of heavy and precious metal ions from aqueous solutions. acs.orgrsc.org The amidoxime group acts as a powerful bidentate chelating ligand, meaning it can bind to a metal ion through two points of attachment—typically the nitrogen and oxygen atoms of the oxime group. acs.org This chelation results in the formation of a stable five-membered ring complex with the metal ion, effectively removing it from the solution. acs.org

These materials exhibit a strong affinity for transition metals, lanthanides, and actinides, while showing little attraction to alkali or alkaline earth metals like sodium and calcium, which are abundant in sources like seawater. acs.org This selectivity is crucial for targeted metal recovery and water purification. researchgate.net Research has demonstrated the high adsorption capacity of amidoxime-based polymers for various metal ions.

| Metal Ion | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Amidoxime Polyacrylonitrile (AOPAN) Nanofibers | 320 | mdpi.com |

| Iron (Fe³⁺) | Amidoxime Polyacrylonitrile (AOPAN) Nanofibers | 380 | mdpi.com |

| Lead (Pb²⁺) | Amidoxime-based Polyacrylic Fiber | 169.9 | frontiersin.org |

| Lead (Pb²⁺) | Amidoxime-grafted Polyethylene Film | 150 | nih.gov |

| Copper (Cu²⁺) | Poly(amidoxime-hydroxamic acid) Cellulose | 395.3 | rsc.org |

The chemical properties of the amidoxime group also make it suitable for the capture of toxic acidic gases. researchgate.net The development of porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers (POPs), functionalized with amidoxime groups is an active area of research for air purification and industrial gas scrubbing. nih.gov

The basic nature of the amidoxime group allows it to interact strongly with acidic gases like sulfur dioxide (SO₂) and nitrogen oxides (NOx). nih.gov Furthermore, amidoxime-containing materials have been identified as promising candidates for carbon dioxide (CO₂) capture. rsc.orgresearchgate.net The interaction between the amidoxime functionality and CO₂ can lead to efficient and reversible capture, which is essential for applications in post-combustion carbon capture to mitigate greenhouse gas emissions. rsc.org The porosity of the underlying material provides a high surface area for gas interaction, while the embedded amidoxime groups provide the specific chemical affinity needed for selective gas capture. researchgate.netnih.gov

Exploration in Uranyl Ion Extraction and Sequestration Technologies

One of the most significant and extensively researched applications of amidoxime-functionalized materials is the extraction of uranium from seawater. rsc.org The world's oceans contain an estimated 4.5 billion tons of uranium in the form of the dissolved uranyl ion (UO₂²⁺), representing a vast potential fuel source for nuclear power. ans.org However, the concentration is extremely low (around 3.3 parts per billion), making extraction a significant technological challenge.

Amidoxime-based adsorbents are considered the most promising technology for this purpose due to the exceptionally high affinity and selectivity of the amidoxime group for the uranyl ion. rsc.organs.orgacs.org The amidoxime group can effectively chelate the uranyl ion, sequestering it onto the polymer backbone even in the presence of much higher concentrations of competing ions. acs.org Research has focused on designing polymer adsorbents with high surface areas, optimal porosity, and a high density of accessible amidoxime groups to maximize both the capacity and speed of uranium uptake. researchgate.net

Recent advances include the development of amidoxime-functionalized cloths and nanofibers that have demonstrated remarkable extraction efficiencies in real seawater tests. ans.org These materials can be deployed in marine environments for extended periods to accumulate uranium, after which the captured uranium can be chemically stripped from the material for recovery, allowing the adsorbent to be regenerated and reused. researchgate.net

| Adsorbent Material | Extraction Condition | Uranium Uptake | Reference |

|---|---|---|---|

| Amidoxime-coated Carbon Cloth Electrodes | Bohai Seawater, 24 days | 12.6 mg/g | ans.org |

| Amidoxime-functionalized Hydrothermal Carbon (AO-HTC) | Aqueous Solution (pH 5.0) | 724.6 mg/g | rsc.org |

| Amidoxime-Functionalized Covalent Organic Nanosheets (CON-AO) | In vivo (animal model) | Demonstrated high excretion ratio from kidneys | acs.orgnih.gov |

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-N'-hydroxybenzenecarboximidamide?

The synthesis typically involves converting a nitrile precursor to an amidoxime via hydroxylamine hydrochloride. For example, 4-chlorobenzonitrile can react with hydroxylamine under basic conditions (e.g., NaOH/EtOH) to form the amidoxime derivative. Purification is achieved through recrystallization or column chromatography. Alternative routes may involve protecting group strategies to avoid side reactions during functionalization .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the structure and regiochemistry.

- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or HRMS).

- Infrared (IR) spectroscopy to identify functional groups like N–O and C=N stretches.

- Elemental analysis to validate purity.

For crystallographic confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended .

Q. What safety precautions should be taken when handling this compound in the laboratory?

- Personal protective equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use a fume hood to avoid inhalation (H335 hazard).

- Storage: Keep in a cool, dry place away from oxidizers.

- First aid: Flush eyes/skin with water if exposed. Refer to safety codes H315 (skin irritation) and H319 (eye irritation) for emergency protocols .

Advanced Research Questions

Q. How can researchers address challenges in achieving high regioselectivity during the synthesis of derivatives?

Regioselectivity issues arise in electrophilic substitution or cross-coupling reactions due to competing reactive sites. Strategies include:

- Directed metalation: Use directing groups (e.g., –NH–OH) to guide functionalization to the para position.

- Computational modeling: DFT calculations (e.g., Gaussian or ORCA) predict reactive sites by analyzing charge distribution and frontier molecular orbitals.

- Protection/deprotection: Temporarily block reactive groups to control reaction pathways. Differentiation of isomers can be validated via GC-MS or HPLC coupled with reference standards .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT): Calculate activation energies and transition states for SNAr (nucleophilic aromatic substitution) mechanisms.

- Molecular docking: Assess interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger.

- Solvent effects: Employ COSMO-RS to model solvation impacts on reaction kinetics.

PubChem’s computed properties (e.g., SMILES, InChIKey) provide foundational data for such studies .

Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure?

- Data collection: Use high-resolution synchrotron sources for twinned or small crystals.

- Refinement: SHELXL’s constraints (e.g., DFIX, DANG) improve accuracy for hydrogen bonding and disorder modeling.

- Validation: Check with PLATON or CCDC’s Mercury for symmetry and packing errors.

SHELX’s robustness in handling high-resolution data makes it ideal for confirming hydrogen-bonded networks in amidoxime structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.